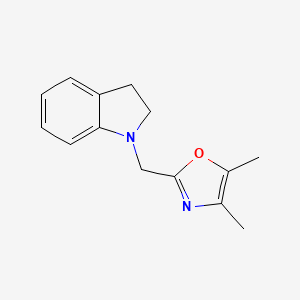![molecular formula C18H16N2O3S2 B2730829 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide CAS No. 892854-08-9](/img/structure/B2730829.png)
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide is a useful research compound. Its molecular formula is C18H16N2O3S2 and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide and related compounds involves complex chemical reactions aimed at creating compounds with potential applications in various fields including medicinal chemistry and materials science. For instance, the development of novel benzothiazole derivatives through copper-catalyzed intramolecular cyclization processes demonstrates the versatility and efficiency of new synthetic routes in producing compounds with significant structural diversity and potential utility in drug discovery and development (Wang et al., 2008). Additionally, the synthesis of novel dipodal-benzimidazole, benzoxazole, and benzothiazole from cyanuric chloride emphasizes the exploration of new chemical entities with promising antimicrobial activities, highlighting the importance of synthetic chemistry in addressing global health challenges (Padalkar et al., 2014).
Biological and Pharmaceutical Applications
Research into the biological and pharmaceutical applications of benzothiazole derivatives, including the compound , has revealed their potential in treating various conditions and diseases. The antimicrobial activities of benzothiazole and benzoxazole derivatives against a range of bacterial and fungal strains signify their potential as leads for developing new antimicrobial agents. This is particularly relevant in the context of rising antimicrobial resistance, necessitating the discovery of novel antimicrobial compounds with unique mechanisms of action (Kočí et al., 2002). The exploration of benzothiazole derivatives for their antinociceptive activities further exemplifies the diverse therapeutic potentials of these compounds, offering new avenues for pain management research and drug development (?nkol et al., 2000).
Material Science Applications
In the realm of material science, the structural and functional properties of benzothiazole derivatives have been investigated for their potential applications in creating advanced materials with unique properties. For instance, the synthesis and characterization of polybenzoxazine with phenylnitrile functional groups demonstrate the ongoing efforts to develop materials with enhanced thermal stability and mechanical properties for industrial applications. This research contributes to the broader understanding of how organic compounds can be tailored to meet specific material science objectives, including the design of polymers with desirable thermal and mechanical characteristics (Qi et al., 2009).
Propriétés
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c21-17(6-9-24-12-4-2-1-3-5-12)20-18-19-13-10-14-15(11-16(13)25-18)23-8-7-22-14/h1-5,10-11H,6-9H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSFICDIGJVUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-3-phenylsulfanylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-benzyl-5-(2-fluorobenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2730747.png)


![7-(9H-Fluoren-9-ylmethoxycarbonylamino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B2730752.png)

![5-{[5-Hydroxy-3-(thiophen-2-yl)pentyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2730757.png)

![8-[[4-(3-Chlorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propan-2-ylpurine-2,6-dione](/img/structure/B2730759.png)

![Benzo[d]thiazol-2-ylmethyl 4-benzylbenzoate](/img/structure/B2730763.png)
![2-(7-chloro-6-fluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)-N-(3,5-difluorophenyl)acetamide](/img/structure/B2730764.png)


